6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Overview
Description
6-(1-Adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and therapeutic potential. This compound features a unique structure with an adamantyl group, a trifluoromethyl group, and a pyridine ring fused to an isoxazole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives, including 6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine, can be achieved through two main approaches:
Annulation of a Pyridine Ring to 4-Aminoisoxazoles:
Isoxazole Ring Closure in Functionalized Pyridine Derivatives: This approach starts with a functionalized pyridine derivative, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Common reagents used in these reactions include halogenated pyridines, aniline, and appropriate nucleophiles. The reactions are often carried out in solvents like dimethylformamide (DMF) under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(1-Adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens. This inhibition can lead to reduced levels of these hormones, making the compound a potential candidate for the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Pyridine Derivatives: Compounds such as 3-fluoropyridin-2-yl)carboximidoyl chloride.
Uniqueness
6-(1-Adamantyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to its combination of an adamantyl group, a trifluoromethyl group, and a fused isoxazole-pyridine ring system. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(1-adamantyl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-9-15-13(18(19,20)21)5-14(22-16(15)24-23-9)17-6-10-2-11(7-17)4-12(3-10)8-17/h5,10-12H,2-4,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKDUPXWMSXBFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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